molecular formula C9H19N3O2 B1407403 L-Norleucinamide, L-alanyl- CAS No. 2165464-20-8

L-Norleucinamide, L-alanyl-

Cat. No. B1407403
M. Wt: 201.27 g/mol
InChI Key: HTVWRELKZINEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“L-Norleucinamide, L-alanyl-” is a synthetic amino acid derivative. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “L-Norleucinamide, L-alanyl-” is represented by the linear formula C17H25N3O4 . Its molecular weight is 335.406 .


Physical And Chemical Properties Analysis

“L-Norleucinamide, L-alanyl-” has a molecular weight of 335.406 . The exact physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Fermentative Production of Dipeptides:

    • L-Alanyl-L-glutamine, a clinically and nutritionally important dipeptide, can be produced using a novel fermentative method involving Escherichia coli strains. This method uses L-amino acid alpha-ligase to catalyze dipeptide formation, combining two amino acids in an ATP-dependent manner (Tabata & Hashimoto, 2007).
    • Overcoming dipeptide inhibitory effects on growth can enhance productivity. This is achieved by overexpressing genes conferring resistance to growth inhibitory dipeptides in a multiple peptidase-deficient strain, which reduces intracellular concentration of dipeptides like Ala-Gln (Hayashi et al., 2010).
  • Biochemical and Structural Studies:

    • Hydrolysis of aminoacyl-L-lysinamides by trypsin demonstrates that the hydrolytic susceptibility is influenced by the side chain of the N-terminal amino acid residue. This includes L-alanyl among other amino acids (Izumiya et al., 1960).
    • Analysis of nitrogen-15 chemical shift tensors in solid polypeptides containing 15N-labeled L-alanine provides insight into the conformation of these polypeptides, important for understanding their structures in solid state (Shoji et al., 1990).
  • Biomedical Applications:

    • L-Alanyl-L-glutamine has applications in clinical nutrition. Its role in modulating heat shock proteins and T helper cytokine expression in septic patients was studied, revealing that high doses do not induce Th1, Th2, and Th17 cytokines in either healthy or septic human PBMCs (Briassouli et al., 2014).
    • Intravenous L-alanyl-L-glutamine showed efficacy in preventing mucositis in patients with head-and-neck cancer undergoing chemoradiotherapy, indicating its potential in managing treatment-related complications (Cerchietti et al., 2006).
  • Chemical Analysis and Measurement:

    • The quantification of L-alanyl-L-glutamine in cell culture broth was studied to optimize production processes for biopharmaceuticals. Different detection systems were compared for their efficacy in analyzing major substrates and products in culture broth (Krömer et al., 2011).
  • Physicochemical Studies:

    • The viscometric measurements of dipeptides of alanine in aqueous solutions of the antibacterial drug ampicillin at different temperatures were analyzed. This study helps in understanding the interactions between dipeptides and drugs, which is crucial for pharmaceutical formulations (Kumar et al., 2014).

Future Directions

“L-Norleucinamide, L-alanyl-” is provided to early discovery researchers as part of a collection of rare and unique chemicals , indicating its potential for future research and development in various fields.

properties

IUPAC Name

2-(2-aminopropanoylamino)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-3-4-5-7(8(11)13)12-9(14)6(2)10/h6-7H,3-5,10H2,1-2H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVWRELKZINEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Norleucinamide, L-alanyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Norleucinamide, L-alanyl-
Reactant of Route 2
Reactant of Route 2
L-Norleucinamide, L-alanyl-
Reactant of Route 3
Reactant of Route 3
L-Norleucinamide, L-alanyl-
Reactant of Route 4
Reactant of Route 4
L-Norleucinamide, L-alanyl-
Reactant of Route 5
Reactant of Route 5
L-Norleucinamide, L-alanyl-
Reactant of Route 6
Reactant of Route 6
L-Norleucinamide, L-alanyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.